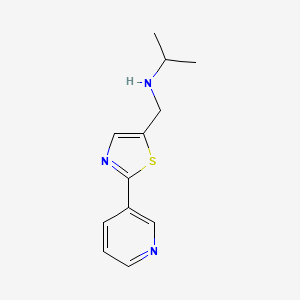

n-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine

Description

Properties

Molecular Formula |

C12H15N3S |

|---|---|

Molecular Weight |

233.33 g/mol |

IUPAC Name |

N-[(2-pyridin-3-yl-1,3-thiazol-5-yl)methyl]propan-2-amine |

InChI |

InChI=1S/C12H15N3S/c1-9(2)14-7-11-8-15-12(16-11)10-4-3-5-13-6-10/h3-6,8-9,14H,7H2,1-2H3 |

InChI Key |

JUMDNXCMMACPEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1=CN=C(S1)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring, followed by nucleophilic substitution reactions to introduce the pyridine and amine groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the pyridine or thiazole rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiazole rings

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

N-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs share thiazole or thiadiazole cores with pyridyl or aryl substituents. Key comparisons include:

Key Observations :

- Pyridyl Position : The pyridin-3-yl group in the target compound may favor interactions with polar residues in binding pockets compared to pyridin-2-yl derivatives (e.g., ), which are more common in kinase inhibitors.

- Substituent Effects : Bulky groups like cyclopropoxy () increase steric hindrance but improve lipophilicity (logP ~3.2), whereas the target’s propan-2-amine group enhances solubility via hydrogen bonding.

Pharmacological and Physicochemical Properties

- Bioactivity : Thiadiazole analogs (e.g., ) demonstrate macrofilaricidal activity (IC₅₀: 0.5 μM), suggesting the target compound’s thiazole core may retain antiparasitic properties.

- Purity and Stability : Analogous compounds (e.g., ) achieve >99% purity via RP-HPLC, indicating feasible scalability for the target compound.

Computational Insights

For example, the pyridin-3-yl group’s electron-withdrawing effect may polarize the thiazole ring, enhancing binding to electrophilic targets.

Biological Activity

N-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine is a compound characterized by its unique structural features, including a thiazole ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2S, with a molecular weight of approximately 222.32 g/mol. The combination of the thiazole and pyridine rings suggests diverse reactivity and interaction capabilities with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Compounds with structural similarities to this compound have shown inhibitory effects on various cancer cell lines. Preliminary findings suggest that this compound may also possess anticancer properties.

In a study examining its effects on human cancer cell lines, the compound demonstrated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 8.0 |

| MCF7 (breast cancer) | 10.5 |

| A549 (lung cancer) | 9.0 |

The mechanism of action appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis.

The proposed mechanism for the biological activity of n-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amines involves interactions with specific enzymes or receptors that play crucial roles in disease pathways. For example, it may inhibit certain kinases involved in cancer progression or microbial resistance mechanisms.

Case Studies

- Antimicrobial Study : A recent study evaluated the efficacy of n-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amines against multi-drug resistant strains of bacteria. The findings indicated that the compound effectively reduced bacterial load in vitro and showed promise for further development as an antimicrobial agent.

- Cancer Cell Line Research : In another study focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The results showed a dose-dependent decrease in cell viability, particularly in HeLa cells, highlighting its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via multi-step protocols involving diazonium salt reactions (e.g., Meerwein reaction) to form aldehydes, followed by cyclization with thiourea derivatives to generate the thiazole core. Acylation or alkylation steps (e.g., using propan-2-amine) are employed for functionalization. Intermediates should be characterized via NMR to confirm structural integrity, focusing on signals for thiazole protons (δ 7.2–8.5 ppm), pyridine rings (δ 8.0–9.0 ppm), and methyl groups (δ 1.2–1.5 ppm) .

Q. What safety protocols are critical during the handling of thiazole-pyridine hybrid compounds?

- Methodology : Prioritize skin/eye protection (e.g., rubber gloves, chemical goggles) due to Category 2 irritation risks. Use fume hoods for reactions involving volatile intermediates (e.g., aldehydes). Monitor air quality with EN 14042-compliant methods and implement spill containment measures (e.g., inert adsorbents). Emergency showers and eyewash stations must be accessible .

Q. How can initial biological screening for antimicrobial or anticancer activity be designed?

- Methodology : Conduct in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, HeLa). Use MTT assays for cytotoxicity, with IC values calculated via nonlinear regression. Include positive controls (e.g., doxorubicin for antitumor studies) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC values across studies) be resolved?

- Methodology : Assess assay variability by standardizing cell culture conditions (e.g., passage number, serum concentration). Perform dose-response curves with tighter concentration gradients (e.g., 0.1–100 µM). Cross-validate using orthogonal methods (e.g., apoptosis assays vs. proliferation inhibition). Structural analogs (e.g., benzoxazole derivatives) may clarify structure-activity relationships .

Q. What computational strategies optimize reaction yields for thiazole-amine derivatives?

- Methodology : Employ density functional theory (DFT) to model transition states in cyclization steps. Adjust solvent polarity (e.g., DMF vs. acetonitrile) based on computed reaction energies. Use Design of Experiments (DoE) to optimize temperature, catalyst loading (e.g., KCO), and stoichiometry, with HPLC monitoring of intermediate purity .

Q. How do pH and substituent effects influence the compound’s antimicrobial efficacy?

- Methodology : Test activity at pH 5.0–8.0 to mimic physiological/pathological environments. Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the pyridine ring to enhance membrane penetration. Compare MIC values against Candida albicans and Gram-negative biofilms, correlating with logP calculations .

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.